molecular formula C15H18ClN3O2S B2709193 1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034246-10-9

1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide

Cat. No. B2709193
CAS RN: 2034246-10-9
M. Wt: 339.84
InChI Key: GGYBIGMZANQQBZ-UHFFFAOYSA-N
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Description

The compound is related to a class of molecules known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives . These compounds have been studied for their potential as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs), which are attractive potential anti-HBV therapeutics .


Chemical Reactions Analysis

The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP) compounds that have been found to effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Mechanism of Action

These compounds, including the one you’re interested in, have been found to inhibit HBV DNA viral load when orally administered in an HBV AAV mouse model .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c16-14-6-4-12(5-7-14)11-22(20,21)18-10-13-9-17-19-8-2-1-3-15(13)19/h4-7,9,18H,1-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYBIGMZANQQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)CC3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide

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